dimethyl 1-{[5-(ethoxycarbonyl)-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl]methyl}-1H-1,2,3-triazole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a pyrimidine ring, and various functional groups such as ethoxycarbonyl and phenyl groups. The presence of these diverse functional groups makes this compound highly versatile and useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in various chemical transformations.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: A simpler triazole derivative with similar reactivity but lacking the additional functional groups present in the compound of interest.
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative used in the synthesis of nucleoside analogues.
Uniqueness
The uniqueness of 4,5-DIMETHYL 1-{[5-(ETHOXYCARBONYL)-2-OXO-6-PHENYL-1,2,3,6-TETRAHYDROPYRIMIDIN-4-YL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE lies in its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21N5O7 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
dimethyl 1-[(5-ethoxycarbonyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidin-6-yl)methyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C20H21N5O7/c1-4-32-17(26)13-12(21-20(29)22-14(13)11-8-6-5-7-9-11)10-25-16(19(28)31-3)15(23-24-25)18(27)30-2/h5-9,14H,4,10H2,1-3H3,(H2,21,22,29) |
InChI Key |
RKDHPPAKJIUEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CN3C(=C(N=N3)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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